molecular formula C13H17IO B14327102 1-Heptanone, 7-iodo-1-phenyl- CAS No. 110719-01-2

1-Heptanone, 7-iodo-1-phenyl-

Cat. No.: B14327102
CAS No.: 110719-01-2
M. Wt: 316.18 g/mol
InChI Key: WTGFEZATFLRAIN-UHFFFAOYSA-N
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Description

1-Heptanone, 7-iodo-1-phenyl- is an organic compound belonging to the class of ketones It is characterized by a seven-carbon chain with an iodine atom and a phenyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptanone, 7-iodo-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of heptanoyl chloride with phenol in the presence of aluminum chloride in methylene chloride for 14 hours at room temperature . Another method includes the reaction of enanthic acid with phenol in the presence of zinc chloride .

Industrial Production Methods: Industrial production of 1-Heptanone, 7-iodo-1-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction time and temperature, are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1-Heptanone, 7-iodo-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Heptanone, 7-iodo-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Heptanone, 7-iodo-1-phenyl- involves its interaction with molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

Uniqueness: 1-Heptanone, 7-iodo-1-phenyl- is unique due to the presence of both the iodine atom and the phenyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

110719-01-2

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

7-iodo-1-phenylheptan-1-one

InChI

InChI=1S/C13H17IO/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2

InChI Key

WTGFEZATFLRAIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCI

Origin of Product

United States

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